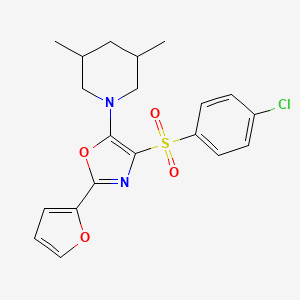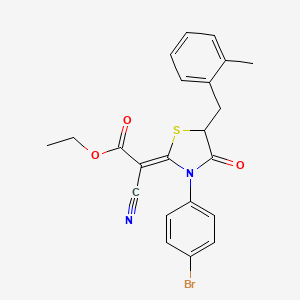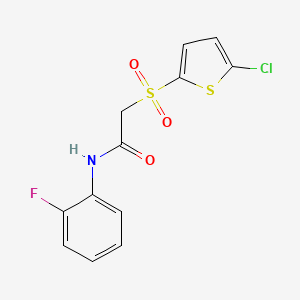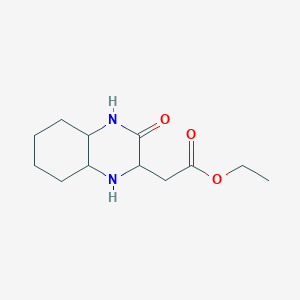![molecular formula C12H16N2O3 B2846741 N-(2-hydroxyethyl)-N-[2-(pyridin-2-yloxy)ethyl]prop-2-enamide CAS No. 2094538-13-1](/img/structure/B2846741.png)
N-(2-hydroxyethyl)-N-[2-(pyridin-2-yloxy)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyethyl)-N-[2-(pyridin-2-yloxy)ethyl]prop-2-enamide is a chemical compound that is commonly referred to as HEPP. It is a synthetic compound that has been used in scientific research for various purposes.
Mecanismo De Acción
HEPP is a small molecule that can bind to proteins and modulate their activity. The mechanism of action of HEPP is not fully understood, but it is believed to involve the disruption of protein-protein interactions. HEPP has been shown to bind to various proteins, including enzymes, transcription factors, and signaling molecules.
Biochemical and Physiological Effects:
HEPP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases and proteases. HEPP has also been shown to modulate the activity of transcription factors, such as NF-kB and AP-1. In addition, HEPP has been shown to inhibit the proliferation of cancer cells and to induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HEPP has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. It is also relatively stable and can be stored for long periods of time. However, HEPP also has some limitations. It can be toxic at high concentrations, and its effects can be difficult to interpret due to its broad range of targets.
Direcciones Futuras
There are several future directions for the study of HEPP. One direction is to further investigate its mechanism of action and its effects on specific proteins and pathways. Another direction is to develop new derivatives of HEPP that have improved specificity and potency. Finally, HEPP could be used in the development of new drugs for the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion:
HEPP is a synthetic compound that has been used in scientific research for various purposes. It has been shown to have a broad range of targets, including enzymes, transcription factors, and signaling molecules. HEPP has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of HEPP, including further investigation of its mechanism of action and the development of new derivatives with improved specificity and potency.
Métodos De Síntesis
HEPP is synthesized through a series of chemical reactions. The first step involves the reaction of 2-(2-bromoethyl)pyridine with sodium hydride to form 2-(pyridin-2-yloxy)ethyl bromide. The second step involves the reaction of the 2-(pyridin-2-yloxy)ethyl bromide with 2-bromoacetic acid to form N-(2-bromoethyl)-N-[2-(pyridin-2-yloxy)ethyl]glycine. The final step involves the reaction of N-(2-bromoethyl)-N-[2-(pyridin-2-yloxy)ethyl]glycine with sodium hydroxide to form HEPP.
Aplicaciones Científicas De Investigación
HEPP has been used in scientific research for various purposes. One of the main applications of HEPP is in the study of protein-protein interactions. HEPP has been used to identify and characterize protein-protein interactions in various biological systems. HEPP has also been used in the study of enzyme kinetics and in the development of new drugs.
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-N-(2-pyridin-2-yloxyethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-12(16)14(7-9-15)8-10-17-11-5-3-4-6-13-11/h2-6,15H,1,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUGQAACKCDXSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CCO)CCOC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2846658.png)
![2-(Thieno[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2846659.png)
![2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2846660.png)


![2-(Trifluoromethyl)-4-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2846664.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2846668.png)

![2-((1-methyl-1H-pyrrol-2-yl)methyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2846671.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2846679.png)
![Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)-](/img/structure/B2846680.png)
![2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2846681.png)